
Dacarbazine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, this compound interferes with the growth of cancer cells, which are eventually destroyed. This compound is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).
Aplicaciones Científicas De Investigación
Malignant Melanoma
Dacarbazine has been extensively studied for its effectiveness against malignant melanoma. In clinical trials, it has demonstrated a response rate of approximately 20% to 30%, with complete remission observed in some patients. The typical dosing regimen involves intravenous administration at 200 to 250 mg/m² for five days every three weeks .
Hodgkin's Disease
In the treatment of Hodgkin's disease, dacarbazine is often used in combination with other drugs such as doxorubicin, bleomycin, and vinblastine (ABVD regimen). The standard dose is 375 mg/m² administered on specific days during the treatment cycle. Studies indicate that this combination therapy improves overall survival rates .
Soft Tissue Sarcomas
Dacarbazine is also utilized for advanced soft tissue sarcomas. It is typically administered at a dose of 250 mg/m² daily for five days in conjunction with doxorubicin every three weeks. Response rates vary but can reach up to 30% in some studies .
Recent Advancements in Drug Delivery
Recent research has focused on improving the delivery mechanisms of dacarbazine to enhance its therapeutic efficacy while minimizing adverse effects. Notable advancements include:
- Solid Lipid Nanoparticles : A study demonstrated that encapsulating dacarbazine in solid lipid nanoparticles significantly improved drug delivery to melanoma cells while reducing toxicity to healthy tissues. This method showed promising results in preclinical models, indicating enhanced skin permeation and anticancer activity .
- Laser-Triggered Release Systems : Innovative approaches involving laser-triggered release mechanisms have been explored to optimize dacarbazine therapy. These systems aim to provide localized drug delivery, thereby maximizing therapeutic effects at tumor sites while limiting systemic exposure .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of dacarbazine across different cancer types:
Study Type | Cancer Type | Treatment Regimen | Response Rate |
---|---|---|---|
Clinical Trial | Malignant Melanoma | Dacarbazine 200 mg/m² for 5 days every 3 weeks | 20% - 30% complete remission |
Clinical Trial | Hodgkin's Disease | Dacarbazine with ABVD regimen | Improved survival rates |
Clinical Trial | Soft Tissue Sarcomas | Dacarbazine 250 mg/m² daily for 5 days | Up to 30% response rate |
These studies highlight the ongoing efforts to refine treatment protocols and improve patient outcomes through tailored chemotherapy regimens.
Análisis De Reacciones Químicas
Photodegradation Pathways
Dacarbazine undergoes spontaneous photodecomposition under light exposure through diazo group cleavage:
textDacarbazine → 5-diazoimidazole-4-carboxamide + dimethylamine
This reaction occurs via radical intermediates, with 5-diazoimidazole-4-carboxamide subsequently rearranging to 2-azahypoxanthine . The process follows first-order kinetics with a half-life of 2.1 hours under UV light (λ = 254 nm) .
Table 1: Photodegradation Products
Condition | Primary Product | Secondary Product |
---|---|---|
UV Light (254 nm) | 5-diazoimidazole-4-carboxamide | 2-azahypoxanthine |
Visible Light | Methyl carbonium ion | Reactive oxygen species |
Metabolic Activation Mechanism
Hepatic N-demethylation converts dacarbazine to its active metabolite MTIC (5-(3-methyltriazene-1-yl)imidazole-4-carboxamide) :
textDacarbazine → HMTIC → MTIC → Methyl carbonium ion + AIC
The methyl carbonium ion mediates DNA alkylation through guanine-N7 methylation (k = 4.7 × 10³ M⁻¹s⁻¹) . MTIC exists in tautomeric equilibrium, favoring the 1-methyl-5-imidazolyltriazene form (94% population at 37°C) .
Table 2: Metabolic Pathway Parameters
Parameter | Value | Measurement Method |
---|---|---|
Plasma t₁/₂ | 35 min | HPLC-MS/MS |
Protein Binding | 5% | Equilibrium dialysis |
MTIC Stability | 8.2 min | NMR spectroscopy |
Alkylation Specificity
Crystallographic studies reveal dacarbazine's preference for guanine-rich DNA regions. The methyl carbonium ion exhibits 18× higher affinity for guanine-N7 versus adenine-N3 sites . This specificity correlates with observed EC₅₀ values:
Table 3: Cytotoxicity Profile
Compound | EC₅₀ (μM) | ROS Generation (nM/min) | ΔΨm Loss (mV) |
---|---|---|---|
Dacarbazine | 56 | 42 ± 3.1 | 89 ± 5.2 |
Pyridine Analog | 33 | 67 ± 4.8 | 112 ± 6.7 |
The enhanced potency of the pyridine analog (3-[3,3-dimethyl-1-triazenyl]pyridine) suggests imidazole tautomerization modulates target engagement . Both compounds induce mitochondrial membrane potential (ΔΨm) collapse through complex III inhibition .
Stabilization Strategies
β-cyclodextrin complexation improves aqueous solubility (2.7→18.4 mg/mL) through host-guest interactions (Kₐ = 80 M⁻¹) . Gold nanoparticle conjugation via citrate exchange:
textAuNP-citrate + βCD@DB → AuNP-βCD@DB
enhances tumor accumulation by 4.8-fold compared to free drug . PEGylation reduces hepatic clearance (CL from 12.3→7.8 L/h) .These reaction paradigms establish dacarbazine's dual nature as both a prodrug and DNA alkylator. The compound's photolability and metabolic requirements necessitate advanced formulation approaches to optimize therapeutic outcomes. Comparative studies with structural analogs continue to refine structure-activity relationships in triazene-based chemotherapeutics.
Propiedades
Número CAS |
64038-56-8 |
---|---|
Fórmula molecular |
C12H18N6O8 |
Peso molecular |
374.31 |
Nombre IUPAC |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+; |
Clave InChI |
UKLSKIDEWQXQJZ-ASTDGNLGSA-N |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dacarbazine citrate; Dacarbazine citrate; DTIC citrate; UNII-9UYU348NIF; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.